molecular formula C15H18Cl2N4O B7354949 (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol

(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol

Cat. No.: B7354949
M. Wt: 341.2 g/mol
InChI Key: YDUPUGBBZNOLEF-RNCFNFMXSA-N
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Description

The compound (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a triazole ring, and a dichlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O/c1-2-14-18-15(20-19-14)13-6-9(22)7-21(13)8-10-11(16)4-3-5-12(10)17/h3-5,9,13,22H,2,6-8H2,1H3,(H,18,19,20)/t9-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUPUGBBZNOLEF-RNCFNFMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CC(CN2CC3=C(C=CC=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NN1)[C@@H]2C[C@H](CN2CC3=C(C=CC=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Triazole Ring:

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, depending on the conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure but lacks the ethyl group on the triazole ring.

    (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: Similar structure with a methyl group instead of an ethyl group on the triazole ring.

Uniqueness

The presence of the ethyl group on the triazole ring in (3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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